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Compound of Interest

Compound Name: Nafamostat

Cat. No.: B1217035

Comparative Analysis of Nafamostat and
Camostat as TMPRSS2 Inhibitors

This guide provides a detailed comparison of the inhibitory potency of two clinically relevant
serine protease inhibitors, Nafamostat mesylate and Camostat mesylate, against the
Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS?2 is a critical host factor for the entry
of several respiratory viruses, including SARS-CoV-2, making it a key target for antiviral drug
development.

Overview of TMPRSS2-Mediated Viral Entry

The entry of coronaviruses like SARS-CoV-2 into host cells is a multi-step process. The viral
Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the
host cell surface.[1][2][3][4] Following this binding, the S protein must be proteolytically
cleaved, or "primed," to facilitate the fusion of the viral and host cell membranes. TMPRSS2, a
cell surface serine protease, performs this critical cleavage at the S1/S2 and S2' sites of the
Spike protein.[1] This priming event allows for the release of the viral genome into the
cytoplasm, initiating infection.[1] By inhibiting the enzymatic activity of TMPRSS2, compounds
like Nafamostat and Camostat can effectively block this viral entry pathway.[2][4]
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Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Nafamostat and Camostat against TMPRSS2 have been quantified
using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50)
and half-maximal effective concentration (EC50) are common metrics used to evaluate
potency. The data consistently demonstrates that Nafamostat is a more potent inhibitor of
TMPRSS2 than Camostat.
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- Cell Line /
Inhibitor Parameter Value Assay Type Reference
System
) ) Recombinant
Nafamostat IC50 0.27 nM Biochemical [51[6]17]
TMPRSS2
Cell-based
EC50 2.2 nM (SARS-CoV- Calu-3 [8]
2)
Cell-based
EC50 5.0 nM (SARS-CoV- Calu-3 [5]
2)
HEK-293T-
IC50 55+7nM Cell-based [9][10]
TMPRSS2
Cell-based
EC50 10 nM (SARS-CoV- Calu-3 [5][11]
2)
) ) Recombinant
Camostat IC50 6.2 nM Biochemical [516][71[12]
TMPRSS2
Cell-based
EC50 14.8 nM (SARS-CoV- Calu-3 [8]
2)
Cell-based
EC50 87 nM (SARS-CoV- Calu-3 [5]
2)
HEK-293T-
IC50 142 + 31 nM Cell-based [9][10]
TMPRSS2
Cell-based
EC50 102-170nM  (SARS-CoV-2 Calu-3 [5]
Variants)
Experimental Protocols
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The inhibitory potencies listed above were determined using established in vitro
methodologies. Below are detailed protocols for typical biochemical and cell-based assays
used to evaluate TMPRSS2 inhibitors.

Recombinant TMPRSS2 Biochemical Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of
purified TMPRSS2.

o Materials:
o Recombinant human TMPRSS2 enzyme.[6][13]
o Fluorogenic peptide substrate (e.g., Boc-GIn-Ala-Arg-AMC).[6][9][13]
o Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% TweenZ20).[6][13]
o Test inhibitors (Nafamostat, Camostat) dissolved in DMSO.
o 384-well or 1536-well black plates.[4][6][13]

o Plate reader capable of fluorescence detection (e.g., Ex: 340nm, Em: 440nm for AMC
substrate).[6][13]

e Protocol:
o A solution of the fluorogenic substrate is dispensed into the wells of the microplate.

o Serial dilutions of the test inhibitors (Nafamostat, Camostat) are added to the wells.
Control wells receive DMSO vehicle only (0% inhibition) or a strong inhibitor/no enzyme
(100% inhibition).[6][13]

o The enzymatic reaction is initiated by adding the recombinant TMPRSS2 enzyme to all
wells.[6][13]

o The plate is incubated at room temperature for a set period (e.g., 60 minutes).[6][13]
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o The fluorescence intensity is measured using a plate reader. The signal is proportional to
the amount of substrate cleaved by active TMPRSS2.

o Raw data is normalized to the controls, and the percentage of inhibition for each inhibitor
concentration is calculated.

o IC50 values are determined by fitting the concentration-response data to a four-parameter
logistic model.[6][13]

Cell-Based Viral Entry Inhibition Assay

This assay measures the ability of a compound to block viral entry into host cells that depend
on TMPRSS2 for infection.

o Materials:

o Host cells expressing TMPRSS2 (e.g., human lung Calu-3 cells or VeroE6 cells
engineered to express TMPRSS2).[5][8][11]

o Live virus (e.g., SARS-CoV-2) or reporter pseudovirus.
o Cell culture medium and supplements.
o Test inhibitors (Nafamostat, Camostat).

o Reagents for quantifying viral infection (e.g., RNA extraction kits and RT-qgPCR reagents,
or a luminometer for reporter assays).[8][11]

e Protocol:
o Host cells are seeded in multi-well plates and grown to an appropriate confluency.

o The cell culture medium is replaced with medium containing serial dilutions of the test
inhibitors. The cells are pre-incubated for a short duration (e.g., 30-60 minutes).[8][14]

o The cells are then challenged with the virus at a known multiplicity of infection (MOI).[8]
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o After a specified infection period (e.g., 20-48 hours), the level of viral infection is
quantified.

» For live virus: Total cellular RNA is extracted, and viral RNA copies are quantified using
RT-gPCR.[8]

» For reporter pseudovirus: Cell lysates are analyzed for reporter gene expression (e.g.,
luciferase activity).

o The extent of infection is normalized to untreated, virus-infected control cells.

o EC50 values are calculated by plotting the normalized infection levels against the inhibitor
concentrations.
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Caption: Workflow for a biochemical TMPRSS2 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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